molecular formula C15H19N5O3S B4128996 N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-methoxy-4-nitrophenyl)thiourea

N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-methoxy-4-nitrophenyl)thiourea

Cat. No. B4128996
M. Wt: 349.4 g/mol
InChI Key: OMEQJVOBSWZPBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-methoxy-4-nitrophenyl)thiourea is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in various research studies due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-methoxy-4-nitrophenyl)thiourea is not fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes that are involved in cancer growth and proliferation. It has also been shown to induce apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-methoxy-4-nitrophenyl)thiourea has been shown to have various biochemical and physiological effects. It exhibits potent antitumor activity and has the potential to be used in cancer treatment. It has also been shown to have anti-inflammatory properties and can be used to treat various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-methoxy-4-nitrophenyl)thiourea in lab experiments is its unique properties and potential applications. It is a versatile compound that can be used in various research studies. However, one of the limitations of using this compound is its toxicity. It can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-methoxy-4-nitrophenyl)thiourea. One of the primary directions is to further investigate its mechanism of action and potential applications in cancer treatment. It can also be used to develop new drugs for various diseases. Additionally, further research can be conducted to explore its anti-inflammatory properties and potential applications in treating various inflammatory conditions.
In conclusion, N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-methoxy-4-nitrophenyl)thiourea is a unique and versatile compound that has gained significant attention in the field of scientific research. It exhibits potent antitumor activity and has the potential to be used in cancer treatment. Further research can be conducted to explore its potential applications in developing new drugs for various diseases and treating inflammatory conditions.

Scientific Research Applications

N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-methoxy-4-nitrophenyl)thiourea has been extensively used in various scientific research studies. One of the primary applications of this compound is in the field of medicinal chemistry, where it is used to develop new drugs for various diseases. It has been shown to exhibit potent antitumor activity and has the potential to be used in cancer treatment.

properties

IUPAC Name

1-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-(2-methoxy-4-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S/c1-5-19-10(3)14(9(2)18-19)17-15(24)16-12-7-6-11(20(21)22)8-13(12)23-4/h6-8H,5H2,1-4H3,(H2,16,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEQJVOBSWZPBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-methoxy-4-nitrophenyl)thiourea
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N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-methoxy-4-nitrophenyl)thiourea
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N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-methoxy-4-nitrophenyl)thiourea
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N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-methoxy-4-nitrophenyl)thiourea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.